molecular formula C21H19N3O5S B11475348 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11475348
M. Wt: 425.5 g/mol
InChI Key: SQCIUSRIZSMSHM-UHFFFAOYSA-N
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Description

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylamino group, and a thiazolopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moietyThe final step involves the cyclization of the intermediate to form the thiazolopyridinone core under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: shares structural similarities with other benzodioxole-containing compounds and thiazolopyridinone derivatives.

    4,7-Dimethoxy-1,3-benzodioxole:

    Thiazolopyridinone derivatives: A class of compounds known for their biological activity and use in medicinal chemistry.

Uniqueness

The uniqueness of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-anilino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H19N3O5S/c1-26-16-12(8-14-17(18(16)27-2)29-10-28-14)13-9-15(25)23-20-19(13)30-21(24-20)22-11-6-4-3-5-7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

SQCIUSRIZSMSHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5)OCO2)OC

Origin of Product

United States

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